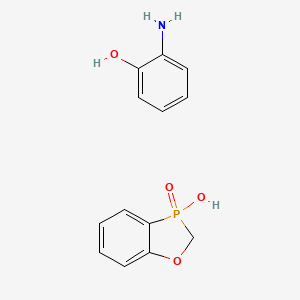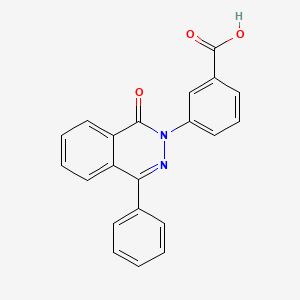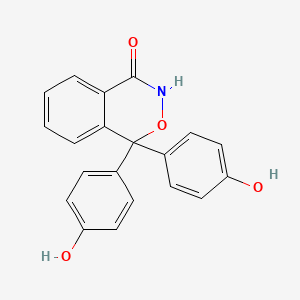![molecular formula C18H24N2O2S B3833006 3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3833006.png)
3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol
Overview
Description
3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol, also known as THP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THP is a piperazine derivative that possesses a phenolic hydroxyl group and a thienylmethyl group. The chemical structure of THP makes it a promising candidate for drug development, and it has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects. This compound has also been found to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has also been found to increase levels of cAMP, which is involved in intracellular signaling pathways. Additionally, this compound has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been studied extensively for its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, this compound has been found to have some toxic effects at high doses, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of this compound-based drugs for the treatment of psychiatric disorders. Another area of interest is the study of this compound's effects on neuroplasticity and cognitive function. Additionally, there is interest in studying the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound has a wide range of pharmacological properties and has been studied extensively for its effects on the brain and behavior. While there are some limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Scientific Research Applications
3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-[[3-(2-hydroxyethyl)-4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-9-6-16-13-19(12-15-3-1-4-17(22)11-15)7-8-20(16)14-18-5-2-10-23-18/h1-5,10-11,16,21-22H,6-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDXFNAOYIBGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)O)CCO)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3832923.png)

![N,N'-[methylenebis(6-methoxy-3,1-phenylene)]dimethanesulfonamide](/img/structure/B3832943.png)

![4-biphenylyl[1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-3-piperidinyl]methanone](/img/structure/B3832958.png)



![N'-[(4-bromophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B3832983.png)
![4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B3832986.png)
![N'-[(4-methylphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B3832992.png)
![4-phenyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3833002.png)

![(3-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)dimethylamine](/img/structure/B3833023.png)